Drometrizole trisiloxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O3Si3/c1-18-14-20(15-19(2)17-33(9,29-31(3,4)5)30-32(6,7)8)24(28)23(16-18)27-25-21-12-10-11-13-22(21)26-27/h10-14,16,19,28H,15,17H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVYTMDMDZRHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431753 | |
| Record name | Drometrizole trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155633-54-8 | |
| Record name | Drometrizole trisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155633-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Drometrizole trisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155633548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drometrizole trisiloxane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Drometrizole trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(2H-BENZOTRIAZOL-2-YL)-4-METHYL-6-[2-METHYL-3-[1,3,3,3-TETRAMETHYL-1-[(TRIMETHYLSILYL)OXY]DISILOXANYL]PROPYL]PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROMETRIZOLE TRISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC22845I1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies and Molecular Design of Drometrizole Trisiloxane Analogs
Elucidation of Reaction Pathways for Drometrizole (B141654) Trisiloxane Synthesis
The synthesis of drometrizole trisiloxane, 2-(2H-benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]phenol, involves a multi-step process culminating in the formation of the key benzotriazole-siloxane linkage. The primary pathways involve the strategic construction of the substituted phenolic benzotriazole (B28993) precursor followed by the attachment of the trisiloxane side chain.
Mechanisms of Hydrosilylation in Benzotriazole-Siloxane Formation
Hydrosilylation is a pivotal reaction for creating the carbon-silicon bond that links the UV-absorbing benzotriazole moiety to the trisiloxane chain. This reaction involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, typically a carbon-carbon double bond (C=C). pageplace.de In the context of this compound synthesis, this would involve reacting a benzotriazole precursor containing an allyl group with a hydridotrisiloxane.
The reaction is most commonly catalyzed by transition metal complexes, particularly those of platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. mdpi.com The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves several key steps: mdpi.com
Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) catalyst center.
Olefin Coordination: The alkene on the benzotriazole precursor coordinates to the platinum complex.
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This step is typically regioselective, leading to either the α-adduct (Markovnikov) or the β-adduct (anti-Markovnikov). For terminal alkenes, the anti-Markovnikov addition is strongly favored, resulting in the silyl (B83357) group attaching to the terminal carbon, which is the desired outcome for creating the specific linkage in this compound.
Reductive Elimination: The final product, the alkylsilane, is eliminated from the platinum complex, regenerating the active catalyst. mdpi.com
While platinum catalysts are highly active, other transition metals like rhodium, ruthenium, iron, and cobalt have been explored for hydrosilylation reactions. sigmaaldrich.comnih.gov Ruthenium-based catalysts, for instance, can provide different selectivity compared to platinum. sigmaaldrich.com The choice of catalyst and reaction conditions is crucial to control regioselectivity and prevent side reactions such as olefin isomerization. mdpi.com
Multi-Step Alkylation and Coupling Strategies
The synthesis of the complete this compound molecule requires more than just the final hydrosilylation step. It involves the initial preparation of the functionalized benzotriazole core. A plausible synthetic route involves:
Synthesis of the Benzotriazole Core: This begins with the synthesis of the 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole scaffold (UV-P). rianlon.com
Alkylation of the Phenol: The phenolic group of the benzotriazole core is then alkylated with an allyl halide (e.g., allyl bromide) to introduce the terminal alkene necessary for the subsequent hydrosilylation step. This is a standard Williamson ether synthesis, but in the case of this compound, a C-alkylation (Friedel-Crafts alkylation) is required to attach the allyl group directly to the phenyl ring at the position ortho to the hydroxyl group.
Hydrosilylation Coupling: The resulting allyl-substituted benzotriazole derivative is then reacted with the appropriate hydridotrisiloxane, heptamethyltrisiloxane, via the hydrosilylation mechanism described previously to yield the final this compound molecule.
Alternative coupling strategies can be employed to create larger, more complex benzotriazole structures. For example, the Mannich reaction can be used to couple two molecules of a benzotriazole UV absorber like UV329 with formaldehyde (B43269) and a secondary amine, resulting in a dipolybenzotriazole with a higher molecular weight and improved thermal stability. deltachem.net Such strategies highlight the modular approach to designing novel UV absorbers based on the benzotriazole scaffold.
Design Principles for Novel Benzotriazole-Siloxane Architectures
The design of new benzotriazole-siloxane analogs is driven by the need to enhance their performance as UV filters. This involves fine-tuning the molecular structure to improve UV absorption, increase photostability, and broaden the spectral coverage.
Structure-Activity Relationships in Photophysical Performance
The photoprotective mechanism of 2-(2-hydroxyphenyl)benzotriazoles relies on an efficient energy dissipation pathway. Upon absorbing a UV photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring. This tautomerization allows the molecule to rapidly return to its ground state by releasing the absorbed energy as harmless heat, thus preventing photochemical degradation. researchgate.netpaint.org
Intramolecular Hydrogen Bond: A strong intramolecular hydrogen bond between the phenolic proton and the benzotriazole nitrogen is crucial for the ESIPT mechanism.
Molecular Weight: Increasing the molecular weight, for instance by creating dimeric structures, can reduce volatility and migration out of polymer matrices, leading to better long-term performance at high temperatures. deltachem.net
Chromophore Modification: Introducing additional chromophoric groups or extending the conjugation of the benzotriazole system can shift the absorption spectrum to longer wavelengths, offering protection in the UVA-I region. google.comgoogle.com
Computational modeling using methods like Density Functional Theory (DFT) has become a valuable tool for predicting the UV absorption spectra of new benzotriazole derivatives, aiding in the in silico design of more effective UV absorbers. researchgate.net
Exploration of Substituent Effects on Ultraviolet Absorption and Photostability
The placement of various substituent groups on the benzotriazole or phenyl rings has a profound impact on the molecule's UV absorption characteristics and photostability.
Effect on UV Absorption:
Bathochromic Shift (Red Shift): The introduction of both electron-donating groups (EDG) and electron-withdrawing groups (EWG) can cause a bathochromic shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax). nih.gov For instance, incorporating sulfur-containing groups on the benzo ring and oxygen or nitrogen-containing groups on the phenyl ring can shift the absorption spectrum towards the blue light region, extending protection beyond 400 nm. google.comgoogle.com
Effect on Photostability:
Steric Hindrance: Bulky substituents, such as a tert-butyl or cumyl group, placed ortho to the phenolic hydroxyl group can sterically shield it. This enhances photostability by reinforcing the critical intramolecular hydrogen bond and preventing its disruption. paint.org
Electronic Effects: Contrary to the long-held belief that weakening the intramolecular hydrogen bond decreases photostability, studies have shown that placing electron-withdrawing groups (EWGs) at the 5-position of the benzotriazole ring can dramatically improve photopermanence. This suggests that mechanisms beyond ESIPT play a role in the long-term stability of these molecules. paint.orgpaint.org
The following table summarizes the effect of different substituents on the photostability of benzotriazole UV absorbers in an acrylic melamine (B1676169) coating, as measured by the percent of absorption loss.
| Entry | Substituent at 3'-position (ortho to -OH) | Substituent at 5-position | Relative Absorption Loss (%) |
|---|---|---|---|
| 1 | Hydrogen | -Cl | 100 |
| 2 | t-Butyl | -Cl | 40 |
| 3 | Cumyl | -Cl | 25 |
| 4 | Cumyl | -SCH₃ | 100 |
| 5 | Cumyl | -Cl | 25 |
| 6 | Cumyl | -SO₂C₄F₉ | 10 |
Data adapted from research on benzotriazole derivatives showing the impact of steric shielding at the 3'-position and electronic effects at the 5-position on photostability. A lower percentage indicates better photostability. paint.org
These findings demonstrate that a systematic exploration of substituent effects, combining both steric and electronic modifications, is a powerful strategy for the rational design of next-generation benzotriazole-siloxane UV absorbers with superior performance characteristics.
Molecular Photophysics and Photochemistry of Drometrizole Trisiloxane
Mechanisms of Ultraviolet Energy Absorption and Dissipation
Drometrizole (B141654) Trisiloxane's ability to absorb UVA and UVB radiation is attributed to its benzotriazole (B28993) chromophore. wikipedia.org Upon absorption of a photon, the molecule is promoted to an electronically excited state. The subsequent deactivation pathways are remarkably efficient and rapid, ensuring the molecule's photostability.
The photoprotective mechanism of 2-(2-hydroxyphenyl)benzotriazole derivatives, the core chromophore of Drometrizole Trisiloxane, is dominated by an ultrafast Excited State Intramolecular Proton Transfer (ESIPT). uniklinikum-jena.dephoton-force.com Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring. This process occurs on a femtosecond timescale, leading to the formation of a transient keto-type tautomer in an excited state.
This excited keto tautomer is unstable and rapidly returns to the ground state through non-radiative processes. Subsequently, a reverse proton transfer in the ground state regenerates the original enol form, completing the photophysical cycle. This entire process is exceptionally fast, minimizing the lifetime of the excited state and thus preventing undesirable photochemical reactions that could lead to degradation.
While this compound itself has not been the specific subject of extensive ultrafast spectroscopic studies, the photodynamics of its core chromophore, 2-(2'-hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P), have been thoroughly investigated. These studies provide a strong model for understanding the behavior of this compound.
| Parameter | Value | Technique |
|---|---|---|
| Excited State Intramolecular Proton Transfer (ESIPT) Time | ~20 fs | Ab Initio Multiple Spawning (AIMS) Simulations |
| S1 Excited State Lifetime | 271 - 506 fs | AIMS Simulations |
| Primary Deactivation Pathway | Internal Conversion | Ultrafast Spectroscopy and AIMS Simulations |
The exceptional photostability of benzotriazole-based UV absorbers like this compound is rooted in the efficiency of non-radiative relaxation pathways that dissipate the absorbed UV energy as heat. uniklinikum-jena.dephoton-force.com Following the initial ESIPT, the excited-state keto tautomer undergoes rapid internal conversion to its ground state. This process is often facilitated by a conical intersection, which is a point where the potential energy surfaces of the excited state and the ground state intersect, providing a highly efficient funnel for deactivation.
The molecule's structure plays a crucial role in promoting these non-radiative pathways. Torsional (twisting) motions and pyramidalization (out-of-plane bending) of the molecule can further facilitate the transition from the excited state to the ground state. photon-force.com By converting the electronic excitation energy into vibrational energy (heat), the molecule effectively circumvents radiative decay pathways such as fluorescence and phosphorescence, which are generally inefficient for this class of compounds, and avoids photochemical reactions that could lead to degradation.
The intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring is a critical structural feature for the photoprotective function of this compound. paint.org This pre-existing hydrogen bond ensures that the proton transfer reaction is essentially barrierless and occurs on an ultrafast timescale upon electronic excitation.
Disruption of this intramolecular hydrogen bond, for instance in highly polar or hydrogen-bond-accepting solvents, can significantly alter the photophysical behavior of the molecule. In such cases, the ESIPT process can be inhibited, leading to longer excited-state lifetimes and an increased likelihood of photodegradation. The design of this compound, with its bulky trisiloxane substituent, likely helps to shield the intramolecular hydrogen bond from the surrounding environment, thus preserving its photoprotective efficacy.
Investigation of Excited State Dynamics
The investigation of the ultrafast processes that occur in molecules like this compound following UV absorption relies on a combination of advanced spectroscopic techniques and computational methods.
Femtosecond transient absorption spectroscopy is a powerful technique for studying the dynamics of short-lived excited states. In a typical experiment, a sample is excited with an ultrashort "pump" laser pulse, and a subsequent "probe" pulse, delayed by a precise amount of time, measures the absorption of the transient species. By varying the delay between the pump and probe pulses, the formation and decay of excited states can be monitored in real-time. For benzotriazole UV absorbers, this technique can be used to observe the decay of the initially excited enol form and the appearance and subsequent decay of the excited keto tautomer.
Time-Correlated Single Photon Counting (TCSPC) is another sensitive technique used to measure the lifetime of fluorescent species. uniklinikum-jena.de While benzotriazoles are generally non-fluorescent due to the efficient ESIPT process, TCSPC can be employed to detect any weak fluorescence that might occur, providing valuable information about the excited-state lifetime. For many benzotriazoles, the fluorescence lifetime is extremely short, often below the resolution of standard TCSPC setups, highlighting the dominance of non-radiative decay pathways.
| Compound | Excited State Lifetime | Solvent | Measurement Technique |
|---|---|---|---|
| 2-(2'-hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P) | < 1 ps | Non-polar solvents | Femtosecond Transient Absorption |
| 2-(2'-hydroxyphenyl)benzotriazole | ~170 ps | DMSO (disrupts H-bond) | Time-Resolved Fluorescence |
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for understanding the photophysical pathways of UV absorbers. mdpi.com TD-DFT calculations can be used to predict the electronic absorption spectra of molecules, identify the nature of the electronic transitions, and map out the potential energy surfaces of the ground and excited states.
For benzotriazole derivatives, TD-DFT studies can elucidate the energetics of the ESIPT process, helping to confirm that it is a favorable and barrierless process in the excited state. researchgate.net Furthermore, these calculations can identify the geometries of conical intersections that facilitate the rapid non-radiative decay back to the ground state. By simulating the excited-state dynamics, computational methods can provide a detailed picture of the entire photoprotective cycle, from photon absorption to the final dissipation of energy as heat.
Photostability Mechanisms in Complex Photoprotective Systems
Comparative Analysis of Photodegradation Resistance with Other Ultraviolet Filters (e.g., Avobenzone)
This compound is distinguished by its exceptional photostability, a quality that sets it apart from many other chemical UV absorbers, most notably avobenzone (B1665848). drugbank.comnih.gov Photostability refers to a molecule's resistance to chemical degradation when exposed to light. wikipedia.org While this compound remains largely unchanged, avobenzone is known to be photounstable, breaking down under UV radiation, which diminishes its protective efficacy over time. drugbank.commyskinrecipes.comnih.govelchemy.com
Avobenzone, a widely used UVA filter, can lose a significant portion of its UV-absorbing capability within an hour of sun exposure. elchemy.com This degradation occurs through a process of keto-enol tautomerism, which can lead to the formation of various by-products and a reduction in UVA protection. elchemy.commdpi.com Consequently, avobenzone requires the inclusion of photostabilizing agents, such as octocrylene (B1203250) or bemotrizinol, in formulations to prevent its rapid decomposition. elchemy.comnih.gov
In contrast, this compound's molecular structure, which integrates a trisiloxane functional group, confers inherent resilience to UV-induced degradation. This allows it to absorb high-energy UV rays and dissipate the energy as less harmful thermal energy without undergoing significant chemical change. nih.govwikipedia.org This intrinsic photostability ensures that the level of protection stated on a product remains consistent during sun exposure, making it a more reliable filter for long-wear formulations. myskinrecipes.com
Table 1: Comparative Analysis of UV Filter Photostability
| Feature | This compound | Avobenzone |
| Photostability | High; does not degrade significantly in sunlight. drugbank.comnih.gov | Low; known to be photounstable and degrades upon UV exposure. nih.govelchemy.com |
| Primary UV Spectrum | Broad-spectrum UVA and UVB. wikipedia.orgmedchemexpress.com | Primarily UVA, with peak absorption at 357 nm. wikipedia.orgmdpi.com |
| Need for Stabilizers | Not required for its own stability. | Requires photostabilizers (e.g., octocrylene) to prevent degradation. elchemy.comnih.gov |
| Protective Consistency | Provides sustained and reliable protection. | Efficacy can decrease over time without proper stabilization. elchemy.com |
Synergistic Effects in Multi-Component Photoprotective Formulations (e.g., Interactions with Ecamsule)
The performance of this compound is further enhanced when combined with other UV filters, a phenomenon known as synergistic photoprotection. A notable example of this synergy is its combination with ecamsule (B1337) (marketed as Mexoryl SX). wikipedia.orgwikipedia.org When used together, these two filters provide a more robust and broader spectrum of UV protection than either compound could achieve alone. drugbank.comnih.gov
This synergistic effect stems from their complementary chemical properties and absorption profiles:
This compound (Mexoryl XL) is a lipophilic (oil-soluble) compound with two absorption peaks, one in the UVB range at approximately 303 nm and another in the UVA range at 344 nm. wikipedia.orgmedchemexpress.com
Ecamsule (Mexoryl SX) is a hydrophilic (water-soluble) compound that is a strong and photostable UVA absorber, with a peak absorption at 345 nm, covering wavelengths from 290 to 390 nm. wikipedia.orgtaylorandfrancis.com
Table 2: UV Absorption Characteristics of this compound and Ecamsule
| UV Filter | Chemical Nature | Peak UV Absorption | Spectrum Coverage |
| This compound | Lipophilic (Oil-Soluble) | ~303 nm (UVB), ~344 nm (UVA) wikipedia.orgmedchemexpress.com | Broad-spectrum (UVA/UVB) |
| Ecamsule | Hydrophilic (Water-Soluble) | ~345 nm (UVA) wikipedia.org | Primarily UVA (290-390 nm) taylorandfrancis.com |
| Combined Formulation | N/A | N/A | Enhanced and synergistic UVA/UVB protection. drugbank.comwikipedia.orgwikipedia.org |
Degradation Pathways and Environmental Persistence Research of Drometrizole Trisiloxane
Identification and Characterization of Forced Degradation Products
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and elucidating degradation pathways. ekb.eg For drometrizole (B141654) trisiloxane, these studies have been conducted under conditions stipulated by the International Conference on Harmonization (ICH) guidelines, including acidic, basic, oxidative, photolytic, and thermal stress. japsonline.comresearchgate.net
While drometrizole trisiloxane is engineered to be photostable, evaluating its behavior under intense photolytic stress is a standard component of stability testing. qzebright.com The ICH guidelines recommend exposing samples to UV/Vis light of at least 1.2 million lux hours and an integrated near-UV energy of at least 200 watt-hours per square meter. ekb.eg
To identify and quantify any potential photodegradants, highly sensitive and specific analytical methods are required. A primary technique is stability-indicating Ultra-Performance Liquid Chromatography (UPLC). japsonline.comresearchgate.net This method offers high resolution and speed for separating the parent compound from any impurities or degradation products. researchgate.net In one study, chromatographic separation was achieved using a C8 column with a linear gradient elution, and detection was set at 305 nm, a wavelength relevant to the compound's UV absorbance. japsonline.comjapsonline.com
For structural characterization of any detected degradants, UPLC is often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry like Quadrupole Time-of-Flight (LC-MS/Q-ToF). japsonline.comjapsonline.com These techniques provide accurate mass measurements and fragmentation patterns, which are essential for elucidating the chemical structures of the degradation products. researchgate.net Despite these robust analytical setups, studies have shown this compound to be stable under forced photolytic conditions, with no significant degradation observed. japsonline.com
| Analytical Technique | Purpose in Degradant Profiling |
| UPLC | Separation of parent compound from degradation products. japsonline.com |
| PDA Detector | Confirms peak purity and homogeneity. japsonline.com |
| LC-MS/MS | Provides fragmentation patterns for structural elucidation. japsonline.com |
| LC-MS/Q-ToF | Confirms accurate masses of the parent drug and degradants. japsonline.com |
The this compound molecule possesses two key structural features susceptible to degradation: the benzotriazole (B28993) chromophore and the trisiloxane side chain. The silicon-oxygen (Si-O) bonds in the siloxane chain are known to be susceptible to cleavage under certain conditions. researchgate.net This scission is a critical first step in the breakdown of siloxane-based materials. researchgate.net The mechanism often involves nucleophilic attack on the silicon atom, a process that can be catalyzed by both acids and bases. researchgate.netresearchgate.net In an acidic environment, the siloxane oxygen is protonated, which increases the electrophilicity of the silicon atom and makes it more vulnerable to attack by a nucleophile like water. researchgate.netscribd.com
Hydroxyl radicals (•OH) are highly reactive, non-selective oxidants that play a major role in many advanced oxidation processes and environmental degradation pathways. mdpi.comrsc.org These radicals can mediate the degradation of persistent organic compounds. nih.gov For this compound, hydroxyl radicals could potentially attack the molecule in several ways, including hydrogen atom abstraction from the alkyl groups or addition to the aromatic rings of the benzotriazole moiety, leading to ring-opening and fragmentation. rsc.org While forced degradation studies using 6% hydrogen peroxide for 24 hours did not show significant oxidative degradation of this compound, more aggressive hydroxyl radical-based systems could potentially induce cleavage of both the C-C and Si-O bonds. japsonline.com
Hydrolytic and Oxidative Degradation Mechanisms
This compound demonstrates significant degradation under hydrolytic stress, particularly in acidic and basic conditions, whereas it shows high stability against the specific oxidative conditions tested in forced degradation studies. japsonline.com
Kinetic studies investigate the rate at which a compound degrades under specific conditions, such as varying pH. ekb.egresearchgate.net The hydrolysis of siloxanes can be catalyzed by both acids and bases. chemrxiv.org Forced degradation studies on this compound have shown it to be highly susceptible to both acid- and base-catalyzed hydrolysis. japsonline.com
Under acidic conditions (0.0001 M HCl at room temperature for 6 hours), extensive degradation was observed, leading to the formation of one major degradation product (DP3). japsonline.com Base-catalyzed hydrolysis is typically first-order with respect to both the substrate and the hydroxide (B78521) ion. uctm.eduresearchgate.net In studies with this compound (0.1 M NaOH at room temperature for 1 hour), the compound showed remarkable degradation, yielding three distinct degradation products (DP1, DP2, and DP3). japsonline.com The formation of these products indicates the cleavage of the siloxane bonds as a primary degradation pathway under these conditions. japsonline.com
| Stress Condition | Reagent/Parameters | Duration | Observed Degradation Products |
| Acid Hydrolysis | 0.0001 M HCl, Room Temp. | 6 hours | DP3 japsonline.com |
| Base Hydrolysis | 0.1 M NaOH, Room Temp. | 1 hour | DP1, DP2, DP3 japsonline.com |
Advanced Oxidation Processes (AOPs) are technologies designed to degrade recalcitrant organic pollutants through the generation of powerful oxidizing species, most notably the hydroxyl radical (•OH). mdpi.com Common AOPs include processes like UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and ozonation. iaea.org These methods are effective because hydroxyl radicals have a high redox potential and react rapidly with a wide range of organic molecules. mdpi.com
Although standard forced degradation with 6% hydrogen peroxide did not significantly affect this compound, AOPs represent a much more aggressive oxidative challenge. japsonline.com It is hypothesized that AOPs could effectively degrade this compound. The hydroxyl radicals generated would likely attack both the benzotriazole ring system and the trisiloxane side chain, leading to mineralization into simpler, non-toxic compounds like carbon dioxide, water, and silica. mdpi.com The investigation of AOPs is critical for developing potential water treatment strategies to remove UV filters like this compound from aquatic environments.
Environmental Photochemical Transformation Processes
In the environment, the transformation of a chemical can be driven by sunlight through photochemical processes. taylorfrancis.com These processes can occur via two main pathways: direct photolysis and indirect photolysis. rsc.org
Direct photolysis occurs when a molecule itself absorbs solar radiation (wavelengths >290 nm) and undergoes a chemical change. taylorfrancis.com As a UV absorber, this compound is designed to absorb light energy in the UVA and UVB range. wikipedia.org While it is engineered to be photostable and dissipate this energy without degrading, prolonged exposure in an environmental matrix could potentially lead to slow direct transformation. qzebright.com
Indirect photolysis involves the degradation of a compound by reacting with photochemically generated reactive species. rsc.org In natural waters, dissolved organic matter (DOM) acts as a photosensitizer, absorbing sunlight and producing reactive oxygen species such as hydroxyl radicals (•OH), singlet oxygen, and superoxide (B77818) anions. rsc.orgusgs.gov These reactive intermediates can then react with and degrade compounds like this compound, even if the compound itself does not absorb light efficiently in that environment. This indirect pathway is often a significant contributor to the environmental fate of many organic micropollutants. rsc.org
Direct Photolysis Mechanisms in Aqueous Environments
Direct photolysis involves the degradation of a chemical compound through the absorption of light. wikipedia.org In the context of this compound, studies have indicated a high degree of photostability, suggesting that direct photolysis is not a significant degradation pathway in aqueous environments.
Forced degradation studies, which subject the compound to various stress conditions as per International Conference on Harmonization (ICH) guidelines, have been conducted to assess its stability. In one such study, this compound was exposed to acidic, basic, oxidative, photolytic, and thermal conditions. The findings revealed that while the compound underwent extensive degradation under acidic and basic hydrolysis, it remained stable under photolytic stress. japsonline.com This resistance to photodegradation is a key characteristic of its function as a UV filter. nih.gov
The mechanism of its photostability is attributed to its molecular structure, which is capable of absorbing high-energy ultraviolet rays and dissipating the energy as less harmful, lower-energy rays, without undergoing significant chemical change. nih.gov This intrinsic stability means that direct breakdown of the molecule by sunlight in water is minimal.
| Stress Condition | Observation | Reference |
|---|---|---|
| Acid Hydrolysis (0.0001 M HCl) | Extensive degradation | japsonline.com |
| Base Hydrolysis (0.1 M NaOH) | Extensive degradation | japsonline.com |
| Oxidation | Stable | japsonline.com |
| Photolysis | Stable | japsonline.com |
| Thermal | Stable | japsonline.com |
| Humidity | Stable | japsonline.com |
Indirect Photolysis Mediated by Natural Organic Matter (e.g., Chromophoric Dissolved Organic Matter)
Indirect photolysis is a degradation process that occurs when other substances in the environment, known as photosensitizers, absorb light and produce reactive chemical species that then degrade the compound of interest. wikipedia.org In natural aquatic systems, chromophoric dissolved organic matter (CDOM) is a primary photosensitizer. mit.edu When CDOM absorbs sunlight, it can form photochemically produced reactive intermediates (PPRIs), such as singlet oxygen and hydroxyl radicals. nih.gov These reactive species can then react with and degrade organic pollutants present in the water. mit.edunih.gov
The degradation of some organic UV filters can be influenced by the presence of CDOM. researchgate.net For certain compounds, reactions with hydroxyl radicals and excited triplet states of CDOM (³CDOM) are significant photo-transformation pathways. researchgate.netuts.edu.au However, based on a review of available scientific literature, there is a lack of specific research focused on the indirect photolysis of this compound mediated by CDOM. While the general mechanisms of indirect photolysis are well-established for many organic contaminants, dedicated studies quantifying the rates and identifying the transformation products of this compound under these specific conditions are not readily found.
Assessment of Photo-isomerization Phenomena and Environmental Implications
Photo-isomerization is a process where a molecule is converted into an isomer by the absorption of light. acs.org This can be a significant transformation pathway for some organic molecules, such as certain benzotriazole derivatives which can undergo photo-induced rearrangements. nih.govresearchgate.net
However, in the case of this compound, the available scientific literature consistently emphasizes its high photostability. nih.govdrugbank.com There is no evidence to suggest that this compound undergoes photo-isomerization to any significant extent in aqueous environments. Its chemical structure is specifically designed to resist degradation and structural change upon exposure to UV light, which is fundamental to its function as a persistent UV filter. nih.gov The absence of reported photo-isomerization as a degradation pathway further underscores its environmental persistence from a photochemical standpoint.
Advanced Analytical Methodologies for Drometrizole Trisiloxane Analysis
Chromatographic-Mass Spectrometric Techniques for Quantitative and Qualitative Analysis
The coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection is a cornerstone for the analysis of drometrizole (B141654) trisiloxane. These hyphenated techniques offer powerful tools for both quantifying the compound and identifying its related substances. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) enhances the speed, resolution, and sensitivity of liquid chromatography separations. researchgate.net When coupled with High-Resolution Mass Spectrometry (HRMS), it becomes a powerful tool for the analysis of drometrizole trisiloxane. ijcpa.in This combination allows for the accurate mass measurement of the parent compound and its degradation products, facilitating their identification and characterization. japsonline.com
A stability-indicating UPLC method has been developed to separate this compound from its degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. japsonline.comjapsonline.com The method demonstrated significant degradation under acid and base hydrolysis conditions. researchgate.netjapsonline.com The use of HRMS, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, provides precise mass data, which is crucial for determining the elemental composition of unknown degradants. japsonline.comjapsonline.com
Detailed research findings have established specific parameters for the UPLC-HRMS analysis of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic System | Waters Acquity H-Class UPLC | japsonline.com |
| Column | Agilent SB RRHD C8 (100 mm × 2.1 mm, 1.8 µm) | japsonline.com |
| Mobile Phase A | Water | japsonline.com |
| Mobile Phase B | Methanol | japsonline.com |
| Gradient Elution | 0/80, 6/80, 10/100, 16/100, 16.2/80, 18/20 (Time (min)/% Solution B) | japsonline.com |
| Flow Rate | 0.25 mL min⁻¹ | japsonline.com |
| Column Temperature | 30°C | japsonline.com |
| Detection Wavelength | 305 nm | japsonline.comjapsonline.com |
| Injection Volume | 2 µL | japsonline.com |
| Mass Spectrometer | SYNAPT G2Q-TOF (Waters) / Triple Quadrupole | japsonline.com |
| Ionization Source | Electrospray Ionization (ESI) in positive mode | japsonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile organic compounds. ulpgc.es For detecting trace levels of this compound in environmental samples, such as water or soil, GC coupled with tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity. silcotek.comlcms.cz The initial GC separation resolves the analyte from complex sample matrices, while the MS/MS detector offers specific identification and quantification, even at very low concentrations. ulpgc.essilcotek.com
The process involves an initial extraction of the analyte from the environmental matrix, followed by injection into the GC system. nih.gov The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. researchgate.net The separated analyte then enters the mass spectrometer, where it is ionized, and specific parent-to-daughter ion transitions are monitored for highly selective detection, minimizing interferences from the matrix. ijpsjournal.com While LC-MS/MS is often preferred for less volatile compounds, GC-MS/MS serves as a valuable alternative for analytes amenable to gas chromatography. ulpgc.es
Hyphenated Spectroscopic Methods for Structural Elucidation of Metabolites and Degradants
Identifying the precise chemical structure of metabolites and degradation products is critical for understanding the transformation pathways of this compound. Hyphenated spectroscopic techniques provide the detailed information necessary for such structural elucidation. nih.govresearchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that directly couples the separation capabilities of HPLC with the structure-elucidating power of Nuclear Magnetic Resonance spectroscopy. ijpsjournal.comnih.gov This technique is particularly useful for the unambiguous identification of novel metabolites and degradation products of this compound. nih.gov After separation by the LC system, the analyte flows into the NMR spectrometer, where its proton (¹H) and carbon-13 (¹³C) NMR spectra can be acquired. nih.gov
This online coupling eliminates the need for manual isolation of each compound, though a stop-flow mode can be employed to increase the acquisition time for low-concentration analytes. ijpsjournal.com The combination of chromatographic data with detailed NMR and MS/MS data provides orthogonal information that significantly increases the confidence in the structural assignment of unknown compounds. core.ac.ukosti.gov
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. nih.govresearchgate.net These techniques are highly specific and can be used for the identification and structural analysis of this compound. azom.com
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. nih.gov The resulting spectrum shows absorption bands corresponding to different functional groups present in the molecule, such as O-H, C=O, and C-H bonds. ijpsjournal.com This provides a characteristic pattern that can be used to identify the compound.
Raman Spectroscopy : This technique involves the inelastic scattering of monochromatic light (from a laser) by a molecule. azom.com The energy shifts in the scattered light correspond to the vibrational modes of the molecule, providing a spectrum that is complementary to the IR spectrum. eurekalert.org
Both techniques can be used to confirm the identity of this compound and to gain structural insights into its degradation products by observing changes in the vibrational bands. researchgate.net
Method Validation Strategies for Stability-Indicating Assays
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. iosrphr.orgresearchgate.net For a stability-indicating assay of this compound, the method must be proven to be specific, accurate, precise, linear, and robust, according to guidelines from the International Conference on Harmonisation (ICH). japsonline.comresearchgate.netchromatographyonline.com
A stability-indicating method must be able to accurately measure the decrease in the active substance due to degradation. ajpaonline.com This involves forced degradation studies where the compound is exposed to stress conditions like acid, base, heat, light, and oxidation to produce its degradation products. japsonline.comajpaonline.com The analytical method must then demonstrate the ability to separate the intact drug from these degradants. japsonline.comscience.gov
The validation of a UPLC method for this compound has been reported, with key parameters evaluated as follows. japsonline.com
| Validation Parameter | Description | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Peak purity of the analyte peak should be demonstrated. No interference from degradants at the retention time of the analyte. | japsonline.comiosrphr.org |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99. | japsonline.comresearchgate.net |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies. | Percent recovery should be within a pre-defined range (e.g., 98-102%). | japsonline.comresearchgate.net |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. | Relative Standard Deviation (%RSD) should be less than 2.0%. | japsonline.comiosrphr.org |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. | japsonline.comresearchgate.net |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. | japsonline.comresearchgate.net |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits despite minor changes in flow rate, column temperature, etc. | japsonline.comresearchgate.net |
The successful validation of these parameters ensures the reliability, quality, and consistency of the analytical results for this compound. iosrphr.org
Computational Chemistry and Theoretical Modeling of Drometrizole Trisiloxane
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) methods are instrumental in elucidating the electronic properties of molecules and their response to UV radiation. For a UV absorber like drometrizole (B141654) trisiloxane, QM studies can predict how the molecule absorbs and dissipates light energy, a process central to its sun-screening function.
Prediction of Photochemical Reaction Coordinates and Transition States
The journey of a drometrizole trisiloxane molecule after absorbing a UV photon involves a series of rapid photochemical and photophysical events. Quantum mechanical calculations can map out the potential energy surfaces of the molecule in its electronically excited states, revealing the most likely pathways for energy dissipation. These pathways are known as photochemical reaction coordinates.
A critical feature of these energy landscapes are transition states, which are high-energy intermediates that govern the rates of chemical reactions. For this compound, understanding the transition states associated with processes like internal conversion and intersystem crossing is key to explaining its high photostability and efficiency in converting harmful UV energy into harmless heat. While specific quantum mechanical studies detailing the photochemical reaction coordinates and transition states of this compound are not extensively available in public literature, the principles are well-established for other organic UV filters. Such studies would typically employ methods like Time-Dependent Density Functional Theory (TD-DFT) to explore the excited-state potential energy surfaces and identify key geometries, including conical intersections, which are crucial for rapid, non-radiative decay back to the ground state.
Solvent Effects on Electronic Transitions and Excited State Lifetimes
The solvent environment can significantly influence the electronic transitions and the lifetime of the excited state of a UV absorber. The polarity of the solvent, in particular, can alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), leading to shifts in its absorption spectrum.
Computational models can simulate these solvent effects, providing insights into how this compound's performance might vary in different sunscreen formulations. For instance, polar solvents can stabilize charge-transfer excited states, which could potentially lengthen the excited-state lifetime. nih.gov A longer lifetime increases the probability of undesirable photochemical reactions that could degrade the molecule or produce harmful byproducts. Theoretical studies on other organic molecules have shown that both hypsochromic (blue) and bathochromic (red) shifts in absorption spectra can occur depending on the nature of the electronic transition (n-π* or π-π*) and the solvent's polarity. unl.pt While direct computational data on the excited state lifetimes of this compound in various solvents is scarce, it is an area of active research for similar chromophores. Understanding these solvent-solute interactions is crucial for designing formulations that maintain the optimal photoprotective window and photostability of this compound.
Molecular Dynamics Simulations for Intermolecular Interactions in Solvents and Matrices
Molecular dynamics (MD) simulations provide a powerful tool to study the behavior of molecules over time, offering a dynamic picture of intermolecular interactions that are critical for the performance and environmental fate of this compound.
Modeling Interactions with Surfactants and Polymer Excipients
In a sunscreen formulation, this compound is not present in isolation but is part of a complex mixture containing surfactants and polymers. These excipients can influence its solubility, dispersibility, and ultimately its efficacy. MD simulations can model the interactions between this compound and these formulation components at an atomic level.
For example, simulations could reveal how this compound partitions within a surfactant micelle or how it interacts with the polymer chains of a film-forming agent on the skin. While specific MD studies on this compound with cosmetic excipients are not widely published, the methodology has been successfully applied to understand drug-polymer interactions in pharmaceutical formulations. nih.govnih.gov Such studies can predict the miscibility and stability of the active ingredient in the formulation matrix, guiding the selection of optimal excipients. Given the trisiloxane moiety of the molecule, insights may also be drawn from simulations of other trisiloxane surfactants, which have been studied for their unique interfacial properties. mdpi.com
Computational Approaches for Predicting Bioaccumulation Potential in Environmental Systems
The environmental fate of sunscreen ingredients is a growing concern. Computational models offer a means to predict the bioaccumulation potential of substances like this compound, which can enter aquatic ecosystems. Multimedia fate and transport models, which consider the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, and biota), are particularly useful in this regard. nih.gov
For siloxanes, which are related to the trisiloxane portion of this compound, these models have been used to understand their environmental behavior. nih.govresearchgate.netnih.govacs.orgresearchgate.net Key parameters in these models include the octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc), which quantify a chemical's tendency to partition into fatty tissues and organic matter, respectively. While experimental data for these parameters are essential, computational methods can also be used to estimate them. Predicting the bioaccumulation potential of this compound requires consideration of both its lipophilic benzotriazole (B28993) part and its siloxane tail.
Development of Predictive Models for Environmental Fate and Transport
Predictive models for the environmental fate and transport of chemicals are crucial for environmental risk assessment. researchgate.net These models integrate a chemical's physical-chemical properties with environmental parameters to simulate its distribution and persistence in the environment.
Environmental Ecotoxicological and Ecological Impact Research of Drometrizole Trisiloxane
Bioaccumulation and Biotransformation Studies in Aquatic and Terrestrial Biota
The potential for a chemical substance to bioaccumulate in living organisms is a critical component of its environmental risk profile. Bioaccumulation refers to the process where the concentration of a substance in an organism exceeds its concentration in the surrounding environment, accounting for uptake from all sources, including water, food, and sediment. This is quantified by the bioaccumulation factor (BAF) or, in laboratory settings that only consider waterborne exposure, the bioconcentration factor (BCF).
Specific experimental data on the bioaccumulation and biotransformation of drometrizole (B141654) trisiloxane in aquatic or terrestrial biota are not widely available in public scientific literature. Safety Data Sheets for the compound often state that data on bioaccumulative potential and persistence are unavailable. However, its physicochemical properties provide some indication of its likely environmental behavior. As a lipophilic (fat-soluble) benzotriazole (B28993) derivative, it has a tendency to partition from water into the fatty tissues of organisms. Substances with high lipophilicity are often associated with a greater potential for bioaccumulation.
Despite this, the large molecular size of drometrizole trisiloxane may limit its ability to pass through biological membranes, potentially mitigating its bioconcentration potential. Research on other benzotriazole UV stabilizers (BUVSs) suggests that factors like molecular size and structure significantly influence their bioenrichment and biodegradation capabilities.
Biotransformation, or the metabolic processing of a foreign chemical by an organism, can either increase or decrease a substance's toxicity and persistence. Studies on other organic contaminants have shown that aquatic organisms can metabolize them into various products through Phase I (e.g., oxidation) and Phase II (e.g., conjugation) reactions. Without specific studies, the biotransformation pathways and products of this compound in biota remain a significant data gap.
| Property | Value/Description | Implication for Bioaccumulation |
|---|---|---|
| Chemical Formula | C₂₄H₃₉N₃O₃Si₃ | Indicates a large and complex molecular structure. |
| Molar Mass | 501.849 g·mol⁻¹ | Large molecular size may hinder uptake across biological membranes. |
| Solubility | Oil-soluble; insoluble in water. | High lipophilicity suggests a tendency to partition into fatty tissues of organisms. |
| Bioaccumulation Factor (BAF) | No experimental data available. | Represents a critical data gap for environmental risk assessment. |
Methodological Frameworks for Assessing Environmental Risks and Data Gaps
Environmental Risk Assessment (ERA) for chemical substances like this compound follows a structured, tiered approach to determine the potential for adverse ecological effects. This framework typically involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).
The PEC is an estimate of the concentration of the substance expected in various environmental compartments (water, soil, sediment) based on its usage volume, release pathways (e.g., from wastewater treatment plants), and fate properties (e.g., degradation, partitioning). The PNEC is the concentration below which unacceptable effects on organisms are unlikely to occur, derived from ecotoxicity data from representative species (e.g., algae, invertebrates, fish). The risk is characterized by the ratio of these two values, often expressed as a Risk Quotient (RQ = PEC/PNEC). An RQ value greater than 1 indicates a potential risk, often triggering a need for more detailed assessment or risk mitigation measures.
Given the limited empirical data for this compound, this framework highlights significant data gaps in its ecotoxicological profile.
Bioindicators are organisms or biological processes used to assess environmental quality and health. In ecotoxicology, they provide early warnings of chemical exposure and effects at levels from the subcellular to the whole organism. For emerging contaminants like UV filters, bioindicators are crucial for understanding potential impacts that are not captured by standard chemical monitoring.
While specific studies using bioindicators for this compound are scarce, established methods used for other organic UV filters would be applicable. These include assessing impacts on sensitive life stages of organisms, such as the larval development of sea urchins or the reproductive success of crustaceans. At a subcellular level, biomarkers can be used to measure responses to chemical stress, such as the induction of oxidative stress, DNA damage, or impacts on photosynthetic efficiency in algae. The absence of such studies for this compound is a notable research gap.
| Level of Organization | Bioindicator/Biomarker Example | Endpoint Measured |
|---|---|---|
| Biochemical | Oxidative Stress Assays | Measures cellular damage from reactive oxygen species. |
| Physiological | Algal Photosynthesis | Inhibition of photosynthetic activity (e.g., in Pseudokirchneriella subcapitata). |
| Individual (Organism) | Daphnia magna Immobilization | Acute toxicity leading to lack of mobility. |
| Individual (Organism) | Fish Early Life Stage Toxicity | Impacts on survival, growth, and development. |
| Population | Invertebrate Reproduction | Changes in reproductive output over a full life cycle. |
In the absence of extensive experimental data, predictive modeling provides a valuable tool for estimating the ecotoxicological properties of chemicals. Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the molecular structure of a chemical with its physicochemical properties and biological activities, including toxicity.
QSAR models are built using data from a set of known chemicals (a training set) to establish a mathematical relationship between molecular descriptors (e.g., size, shape, electronic properties) and an endpoint like aquatic toxicity. This model can then be used to predict the toxicity of untested chemicals. For benzotriazole UV stabilizers (BUVSs), a class to which this compound belongs, 3D-QSAR models have been developed to investigate and predict their combined bioenrichment and biodegradation effects. These models have shown that specific substitutions on the molecule's chemical structure can significantly influence its environmental persistence and bioaccumulation potential. Applying such a modeling approach to this compound could help fill data gaps and prioritize future experimental testing.
| Component | Description | Example for this compound |
|---|---|---|
| Chemical Structure | The 2D or 3D arrangement of atoms in the molecule. | The benzotriazole core with trisiloxane side chain. |
| Molecular Descriptors | Numerical values that quantify aspects of the molecule's structure and properties. | Log P (lipophilicity), molecular weight, steric parameters, electronic properties. |
| Toxicological Endpoint | The biological effect being predicted. | Acute toxicity to Daphnia magna (EC50), algal growth inhibition (IC50), fish BCF. |
| Statistical Algorithm | The mathematical method used to create the correlation. | Partial Least Squares (PLS), Multiple Linear Regression, Artificial Neural Networks. |
| Applicability Domain | The chemical space in which the model provides reliable predictions. | Defines whether the model is suitable for a complex molecule like this compound. |
Photochemical Interactions with Other Environmental Contaminants
This compound is specifically engineered to be photostable, meaning it resists degradation when exposed to UV radiation. This property is desirable for its function in sunscreens but has significant environmental implications. Its resistance to breakdown
Mechanistic Studies of Drometrizole Trisiloxane in Biological Photoprotection
Cellular and Subcellular Mechanisms of Ultraviolet-Induced Damage Mitigation
Drometrizole (B141654) trisiloxane operates at a fundamental level to mitigate the harmful effects of ultraviolet (UV) radiation before they can initiate cellular damage. Its primary mechanism of action is the absorption of UV radiation and the conversion of this energy into less harmful thermal energy. cosmileeurope.eucosmeticsinfo.orgnih.gov This process intercepts photons before they can interact with cellular components.
Exposure of the skin to UV radiation is known to result in the formation of reactive oxygen species (ROS), which can interact with and damage cellular proteins, lipids, and DNA. researchgate.net The generation of ROS is a significant pathway through which UV light exerts its detrimental effects. Drometrizole trisiloxane mitigates this by functioning as a UV absorber. cosmileeurope.eu Aromatic molecules with conjugated carbonyl groups, characteristic of UV blockers like this compound, are capable of absorbing high-energy ultraviolet rays. nih.gov By absorbing the UV energy, this compound prevents the excitation of endogenous photosensitizers within the skin, a key step in the generation of ROS. The absorbed energy is then dissipated as heat, a less damaging form of energy, thereby reducing the oxidative stress burden on skin cells. cosmileeurope.eunih.gov
Ultraviolet radiation is a potent clastogen, capable of inducing various forms of DNA damage, including the formation of pyrimidine (B1678525) dimers and bulky adducts, as well as single and double-strand breaks. nih.govfrontiersin.org This damage, if not properly repaired, can lead to mutations and genomic instability. nih.govcrownbio.com Cells have evolved complex DNA damage response (DDR) pathways to repair these lesions, such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Double-Strand Break Repair (including Homologous Recombination and Non-Homologous End Joining). nih.govcrownbio.comnih.govmdpi.com
This compound provides protection by preventing the initial insult. As a broad-spectrum UV filter, it absorbs both UVA and UVB radiation, which are responsible for causing DNA damage. drugbank.comwikipedia.org By forming a protective shield on the upper layer of the skin that absorbs UV photons, it physically blocks the radiation from reaching the DNA within keratinocytes in the epidermis. cosmileeurope.eunih.gov This preventative action obviates the need for the activation of cellular DNA repair pathways, thus preserving genomic integrity.
Table 1: UV Radiation-Induced DNA Damage and Corresponding Cellular Repair Pathways
| Type of UV-Induced Damage | Primary Repair Pathway(s) | Description of Pathway |
|---|---|---|
| Pyrimidine Dimers | Nucleotide Excision Repair (NER) nih.gov | Removes bulky, helix-distorting lesions. nih.gov |
| Single-Strand Breaks | Base Excision Repair (BER), Single-Strand Break Repair (SSBR) mdpi.com | Repairs damage to a single strand of the DNA helix. mdpi.com |
| Double-Strand Breaks | Homologous Recombination (HR), Non-Homologous End Joining (NHEJ) crownbio.commdpi.com | Repairs breaks that affect both DNA strands, which are particularly cytotoxic. frontiersin.orgcrownbio.com |
| Oxidative Damage (e.g., 8-oxoguanine) | Base Excision Repair (BER) nih.gov | Removes oxidized or alkylated bases. nih.gov |
Molecular Interactions with Cutaneous Components in Photoprotection
The efficacy of this compound is not solely dependent on its inherent photochemical properties but also on its interaction with the skin and the formulation in which it is delivered.
This compound is a lipophilic, oil-soluble compound. qzebright.comgothamista.com Research indicates that it possesses an affinity for skin keratin (B1170402). gothamista.com This interaction is significant for its function in water-resistant sunscreen formulations. The binding to keratin, the primary structural protein in the epidermis, helps to anchor the UV filter within the stratum corneum, preventing it from being easily washed off. This sustained presence on the skin surface is crucial for long-lasting photoprotection. While its affinity for keratin is noted, detailed studies on the specific molecular binding mechanisms to keratin or other cutaneous proteins like collagen are less extensively documented in the public domain.
The formulation matrix plays a critical role in the photoprotective efficacy of this compound. As an oil-soluble ingredient, it is designed to be incorporated into the oil phase of cosmetic emulsions. qzebright.comgothamista.com This characteristic makes it particularly suitable for water-resistant sunscreen products. qzebright.comgothamista.com The formulation must create a stable, uniform film on the skin's surface upon application to ensure even distribution of the UV filter. The silicones within the this compound molecule contribute to good spreading qualities. cosmileeurope.eu An effective formulation matrix ensures that the molecule remains on the skin's surface, where it can absorb UV radiation, rather than penetrating into deeper layers of the epidermis or dermis. nih.govdrugbank.com The large molecular weight of this compound also contributes to its low dermal absorption. cosmeticsinfo.orgqzebright.com Therefore, the cellular-level protection is highly dependent on the formulation's ability to maintain a consistent and durable protective layer on the skin.
Comparative Efficacy of this compound in Broad-Spectrum Photoprotection
This compound is recognized as a potent broad-spectrum UV filter, a characteristic defined by its ability to absorb radiation across both UVA and UVB ranges. cosmileeurope.euwikipedia.org Its absorption spectrum features two distinct peaks, one in the UVB range at approximately 303 nm and another in the UVA range at 344 nm. wikipedia.orgincidecoder.com
A key advantage of this compound is its photostability, meaning it does not significantly degrade upon exposure to UV light. nih.govdrugbank.com This contrasts with some other chemical filters, such as avobenzone (B1665848), which can be less stable and require photostabilizing agents in formulations. nih.govdrugbank.com
Table 2: Comparative Profile of this compound and Other UV Filters
| UV Filter | Type | Primary UV Range | Absorption Peak(s) | Photostability |
|---|---|---|---|---|
| This compound | Chemical (Organic) | Broad-Spectrum (UVA/UVB) wikipedia.org | ~303 nm (UVB), ~344 nm (UVA) wikipedia.orgincidecoder.com | High nih.govdrugbank.com |
| Avobenzone | Chemical (Organic) | UVA mdpi.com | ~357 nm | Low (requires stabilizers) nih.govdrugbank.com |
| Ecamsule (B1337) (Mexoryl SX) | Chemical (Organic) | UVA researchgate.net | ~345 nm | High |
| Bemotrizinol (Tinosorb S) | Chemical (Organic) | Broad-Spectrum (UVA/UVB) mdpi.comcosmosweet.com | ~310 nm, ~340 nm | High mdpi.comcosmosweet.com |
| Titanium Dioxide | Physical (Inorganic) | UVB/UVA2 nih.gov | N/A (Scatters/Reflects) | High nih.gov |
| Zinc Oxide | Physical (Inorganic) | Broad-Spectrum (UVA/UVB) nih.gov | N/A (Scatters/Reflects) | High nih.gov |
Emerging Research Directions and Future Perspectives for Drometrizole Trisiloxane
Integration into Advanced Smart Materials for Dynamic Photoprotection
The integration of drometrizole (B141654) trisiloxane into "smart" materials represents a frontier in photoprotection. These materials are designed to respond to environmental stimuli, such as changes in UV radiation intensity, offering on-demand and tunable protection.
Key Research Areas:
Photo-responsive Polymers: Scientists are investigating the incorporation of drometrizole trisiloxane into polymer matrices that can alter their physical or chemical properties upon UV exposure. taylorfrancis.com For instance, a polymer could be designed to become more opaque or change color in the presence of high UV levels, providing a visual indicator of exposure and enhanced shielding. This dynamic response is a key feature of stimuli-responsive polymers. taylorfrancis.comwikipedia.org
Stimuli-Responsive Coatings: Research is underway to develop coatings for textiles, eyewear, and other surfaces that can actively adapt to UV light. rsc.org A coating containing this compound could, for example, be engineered to release protective agents or alter its structure to block more radiation when sunlight is most intense. frontiersin.orgpolimi.itacs.org This concept is being explored for applications like self-healing luminescent solar concentrators, where photoreversible polymer networks can repair mechanical damage upon UV irradiation. polimi.itacs.org
Controlled-Release Systems: Advanced materials are being designed to encapsulate and release this compound in a controlled manner. frontiersin.org A humidity-responsive film, for instance, could release the UV absorber in response to sweat, ensuring continuous protection during physical activity. kao.com This approach leverages external stimuli to trigger the delivery of the active compound when and where it is most needed. frontiersin.org
Table 1: Examples of Stimuli-Responsive Systems for Photoprotection
| System Type | Stimulus | Potential Response with this compound |
|---|---|---|
| Photochromic Polymer Matrix | UV Radiation | Reversible change in color or opacity for enhanced UV absorption |
| Humidity-Responsive Hydrogel | Moisture/Sweat | Release of encapsulated this compound for on-demand protection |
Sustainable Synthesis Routes and Green Chemistry Approaches for this compound
In line with the growing emphasis on environmental responsibility, researchers are exploring more sustainable methods for synthesizing this compound and related benzotriazole (B28993) UV absorbers. aethic.com The goal is to minimize the environmental footprint of the manufacturing process by reducing waste, energy consumption, and the use of hazardous substances. epa.gov
Core Principles Guiding Research:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.orgyale.edu
Use of Safer Solvents and Reagents: Replacing hazardous chemicals with more benign alternatives to reduce toxicity and environmental impact. epa.govyale.edu
Catalysis: Employing catalytic reagents in small amounts to drive reactions, which are superior to stoichiometric reagents that are used in excess and generate more waste. yale.edu
Renewable Feedstocks: Investigating the use of raw materials derived from renewable sources, such as biomass, to reduce reliance on depleting fossil fuels. yale.eduumu.se
Researchers are looking into biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity, often under milder and more environmentally friendly conditions. acs.org The development of natural UV filters from sources like algae and cyanobacteria is also an active area of research, offering a potential blueprint for bio-inspired and sustainable photoprotective compounds. umu.se
Development of High-Throughput Screening Platforms for Novel Photoprotective Compounds
The search for new and improved photoprotective agents is being accelerated by the development of high-throughput screening (HTS) platforms. bmglabtech.comwikipedia.org HTS allows for the rapid testing of vast libraries of chemical compounds to identify "hits" with desired properties, such as broad-spectrum UV absorption and high photostability. bmglabtech.commalvernpanalytical.com
Components of HTS Platforms:
Automated Systems: HTS relies on robotics, liquid handling devices, and data processing software to automate the testing of thousands of compounds a day. wikipedia.org
In Vitro Assays: These laboratory-based tests are crucial for evaluating the efficacy of potential UV filters. nih.gov A common method involves applying a thin film of the compound to a substrate, like roughened quartz or polymethylmethacrylate (PMMA) plates, and measuring the amount of UV radiation that passes through using a spectrophotometer, both before and after UV exposure to assess photostability. nih.govresearchgate.netdgk-ev.de
Computational Modeling: Molecular modeling and quantum mechanical calculations are used to predict the UV absorption properties of molecules in silico. researchgate.net This computational pre-screening helps to prioritize which compounds should be synthesized and tested in the lab, saving time and resources. researchgate.net
Table 2: Key Techniques in Screening for Photoprotective Compounds
| Technique | Description | Purpose |
|---|---|---|
| Transmission Spectroscopy | Measures the amount of UV radiation passing through a thin film of a test compound on a substrate. nih.gov | To determine the UV absorption spectrum and photostability of a compound. nih.gov |
| High-Throughput Screening (HTS) | Automated testing of large libraries of compounds for a specific biological or chemical activity. bmglabtech.comwikipedia.org | To rapidly identify novel compounds with high UV-filtering potential. drugtargetreview.com |
| Computational Quantum Chemistry | Uses computer models to predict the electronic and photoprotective properties of molecules. researchgate.net | To guide the design of new UV absorbers and understand their mechanisms of action. researchgate.net |
Addressing Complex Environmental Pathways and Long-Term Ecological Surveillance
The widespread use of UV filters, including this compound, has led to their detection in aquatic environments, prompting research into their long-term ecological impact. nih.govresearchgate.net Scientists are working to understand the complete life cycle of these compounds, from their entry into the environment to their ultimate fate.
Focus Areas of Environmental Research:
Fate and Transport: Studying how this compound moves through and persists in different environmental compartments, such as water, sediment, and aquatic organisms. epa.gov
Photodegradation: Investigating how the compound breaks down under simulated sunlight and identifying its transformation products. This is crucial as some degradation products can be more persistent or toxic than the parent compound.
Ecotoxicology: Assessing the potential effects of this compound and its byproducts on various marine and freshwater species. iaea.orgnatlawreview.com This involves standardized ecotoxicity tests on a range of organisms to determine potential risks. nih.gov
Long-Term Monitoring: Establishing surveillance programs to track the concentrations of UV filters in the environment over time, providing data to inform ecological risk assessments and regulatory decisions. epa.govnatlawreview.com
This research is essential for developing a comprehensive understanding of the environmental risks associated with UV filters and for guiding the development of more environmentally benign alternatives. nih.gov
Interdisciplinary Research on Photochemistry-Biology Interfaces for Enhanced Ultraviolet Protection
Future advancements in UV protection will likely emerge from interdisciplinary research that bridges the gap between photochemistry and skin biology. mdpi.com This approach seeks to move beyond simply blocking UV rays to actively modulating the skin's response to solar radiation.
Emerging Interdisciplinary Themes:
Synergistic Combinations: Investigating the combined effects of this compound with other active ingredients, such as antioxidants. Antioxidants can help neutralize reactive oxygen species (ROS) generated by UV radiation that penetrates the sunscreen film, providing a second layer of defense. nih.govscribd.com The combination of UV absorbers and free radical scavengers can create a more robust photoprotective system. additivesforpolymer.com
Skin Microbiome Interactions: Exploring how UV filters and their formulations interact with the community of microorganisms that reside on the skin and understanding the implications for skin health.
Targeted Delivery Systems: Designing novel delivery systems that can target this compound to specific layers of the skin, such as the stratum corneum, to maximize its protective efficacy while minimizing systemic absorption. nih.gov
Personalized Photoprotection: Integrating knowledge of individual risk factors, such as skin type and genetics, with advanced UV sensing technologies to develop personalized sun protection strategies. nih.govresearchgate.netuq.edu.au This could involve wearable sensors that provide real-time feedback on UV exposure, prompting more effective sun-safe behaviors. uq.edu.au
By combining expertise from chemistry, biology, and materials science, researchers aim to create next-generation photoprotection strategies that are more effective, sustainable, and tailored to individual needs. mdpi.com
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Drometrizole Trisiloxane (DTS) in complex matrices such as sunscreens or environmental samples?
- Methodological Answer :
- HPLC-UV and UPLC-MS/MS : Reverse-phase ultra-high performance liquid chromatography (RP-UPLC) coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOF-MS/MS) is recommended for high sensitivity and specificity in suncare formulations and stability testing .
- GC-MS/MS with QuEChERS Extraction : For environmental matrices (e.g., sewage sludge), a QuEChERS (quick, easy, cheap, effective, rugged, safe) extraction followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) provides robust recovery rates (70–110%) and low detection limits (ng/g range) .
- Key Parameters : Column selection (C18 for HPLC), mobile phase (acetonitrile/water with formic acid), and ionization mode (positive for MS/MS) are critical for minimizing matrix interference .
Q. How should researchers design stability studies to evaluate DTS degradation under stress conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose DTS to heat (40–80°C), UV light (320–400 nm), acidic/alkaline hydrolysis (0.1–1.0 M HCl/NaOH), and oxidative conditions (3% H₂O₂). Monitor degradation using UPLC-MS/MS to identify major byproducts (e.g., benzotriazole derivatives) and quantify residual DTS .
- Data Interpretation : Use mass fragmentation patterns (MSⁿ) to elucidate degradation pathways. For example, siloxane bond cleavage under alkaline conditions reduces photostability .
Q. What safety precautions are required when handling DTS in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Inhalation risks are higher in powder/spray forms; work in fume hoods for such formulations .
- Storage : Store at +4°C in airtight containers to prevent moisture absorption and siloxane hydrolysis .
Q. How can researchers prepare and validate DTS reference standards for quantitative analysis?
- Methodological Answer :
- Standard Preparation : Dissolve DTS in methanol or acetonitrile (1 mg/mL stock). Verify purity (≥98% by HPLC) and confirm structure via NMR (¹H/¹³C) and high-resolution MS .
- Calibration Curves : Use six-point linear ranges (0.1–50 µg/mL) with R² > 0.995. Include matrix-matched standards to account for signal suppression/enhancement in real samples .
Advanced Research Questions
Q. What are the environmental persistence and bioaccumulation risks of DTS in aquatic ecosystems?
- Methodological Answer :
- Persistence Studies : Conduct biodegradability tests (OECD 301F) to assess half-life in water/sediment. Preliminary data suggest low biodegradability due to siloxane groups, indicating long-term persistence .
- Bioaccumulation Modeling : Use logP (octanol-water partition coefficient) values (experimental or calculated via EPI Suite) to predict bioaccumulation potential. DTS’s logP ~8.5 implies high affinity for lipids, necessitating biomonitoring in aquatic organisms .
Q. How can researchers resolve contradictions in reported photostability data for DTS compared to other UV filters?
- Methodological Answer :
- Comparative Photostability Assays : Expose DTS and reference filters (e.g., avobenzone) to simulated solar radiation (1.5 W/m² UVB). Quantify degradation via HPLC-UV and calculate rate constants. DTS shows superior stability due to benzotriazole’s energy dissipation mechanism, but conflicting data may arise from formulation additives (e.g., DEHN) .
- Mechanistic Studies : Use time-resolved spectroscopy to track excited-state relaxation pathways. Siloxane groups may reduce reactivity by steric hindrance .
Q. What advanced methodologies can identify non-target degradation products of DTS in environmental samples?
- Methodological Answer :
- Non-Target Screening : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect unknown byproducts. Use software (e.g., Compound Discoverer) for spectral matching and fragment prediction .
- Ecotoxicity Profiling : Test identified degradation products (e.g., 2-(2H-benzotriazol-2-yl)-4-methylphenol) using algal growth inhibition (OECD 201) and Daphnia acute toxicity assays .
Q. How can researchers optimize extraction efficiency of DTS from heterogeneous matrices like sewage sludge?
- Methodological Answer :
- Matrix-Specific Optimization : Compare QuEChERS, Soxhlet, and pressurized liquid extraction (PLE). For sludge, PLE with acetone/hexane (1:1) at 100°C and 1500 psi achieves >85% recovery .
- Cleanup Steps : Use dispersive SPE with C18 and PSA sorbents to remove lipids and humic acids, reducing matrix effects in GC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
